cis-1,4-Bis(aminomethyl)cyclohexane
Overview
Description
Cis-1,4-Bis(aminomethyl)cyclohexane is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71997. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mass Spectral Analysis
cis-1,4-Bis(aminomethyl)cyclohexane has been studied for its mass spectral behavior. Research on isomeric cyclohexanediamines and bis(aminomethyl)cyclohexanes, including cis-1,4-isomers, reveals differences in their mass spectra due to stereospecific eliminations, highlighting its utility in mass spectrometry studies (Sueess & Hesse, 1979).
Stereochemical Properties
The stereochemistry of cyclohexene derivatives, similar to this compound, has been explored. Studies focus on the stereochemical aspects of formation and reactions, such as trifluoroacetolysis, demonstrating the compound's significance in understanding stereochemical dynamics in organic compounds (Wickham & Kitching, 1983).
Metal Complex Formation
Research involving this compound includes the formation of metal complexes. Palladium and rhodium complexes with chiral pincer ligands derived from cis- and trans-disubstituted cyclohexanes have been synthesized, highlighting its role in creating complex metal-ligand structures (Kuznetsov, Lough, & Gusev, 2006).
Ligand Synthesis and Characterization
Its use in ligand synthesis and characterization is notable, as seen in studies involving platinum(II) complexes. The synthesis and characterization of different ligands, including those based on this compound structures, contribute to understanding ligand-metal interactions (Olsson, Arunachalampillai, & Wendt, 2007).
Host Compounds and Inclusion Ability
Studies on host compounds, such as cis-1,3-diphenylcyclohexane-1,3-diol and related structures, demonstrate the inclusion ability of these compounds for guest molecules. This is significant in the field of supramolecular chemistry and the design of new host structures (Toda et al., 1997).
Antitumor Activity
The compound has been involved in the synthesis of diamine ligands for antitumor studies. These ligands, related to this compound, form the basis for exploring new platinum(II) compounds with potential cytotoxic activities (De Mier-Vinué et al., 2005).
Catalyst Activity and Selectivity
Research on catalyst activity and selectivity includes studies on cis- and trans-1,2-bis(diphenylphosphinomethyl)cyclohexanes, providing insights into the complex behavior of catalysts in various reactions (Knight et al., 2000).
Anti-Corrosion Materials
The synthesis and evaluation of new polymer surfactants derived from cis-1,4-cyclohexane bis(methylamine), and related compounds, have been investigated for their potential as anti-corrosion materials (Hussain, 2016).
Safety and Hazards
Cis-1,4-Bis(aminomethyl)cyclohexane is known to cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKYYJDTWKERT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062511, DTXSID101298049, DTXSID501302155 | |
Record name | 1,4-Cyclohexanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,4-Cyclohexanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,4-Cyclohexanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2549-93-1, 10029-09-1, 10029-07-9 | |
Record name | 1,4-Cyclohexanedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2549-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedimethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10029-09-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10029-07-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanedimethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-1,4-Cyclohexanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,4-Cyclohexanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-1,4-ylenebis(methylamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,4-Bis(aminomethyl)cyclohexane has the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol.
ANone: The cis/trans ratio significantly impacts the curing characteristics and final properties of epoxy resins. Research indicates that a higher trans isomer content in 1,4-Bis(aminomethyl)cyclohexane leads to faster curing times in epoxy systems [].
ANone: Studies demonstrate that using 1,4-Bis(aminomethyl)cyclohexane with a controlled cis/trans ratio during polyamide synthesis yields amorphous resins with enhanced impact strength and thermal aging resistance []. The specific ratio influences the chain packing and overall material properties.
ANone: Altering the position of the aminomethyl groups, for instance, using 1,3-Bis(aminomethyl)cyclohexane instead of the 1,4-isomer, can noticeably impact the curing rate and properties of the resulting polymers []. This highlights the importance of the specific isomer in dictating the final material performance.
ANone: Research comparing 1,4-Bis(aminomethyl)cyclohexane to aromatic diamines like xylylenediamine demonstrates that aromatic structures generally enhance the chemical resistance of the cured epoxy networks []. This difference likely arises from the rigidity and electron distribution associated with aromatic rings.
ANone: 1,4-Bis(aminomethyl)cyclohexane serves as a crucial building block in various applications. One significant use is as a curing agent for epoxy resins, contributing to the development of high-performance materials [, ]. Additionally, it acts as a monomer in polyamide synthesis, leading to polymers with desirable mechanical properties [].
ANone: One established method involves the hydrogenation of 1,4-dicyanocyclohexane []. This process typically employs a metal catalyst and requires carefully controlled conditions to ensure high yield and purity.
ANone: Yes, researchers have developed methods to selectively produce either trans-rich or cis-rich 1,4-Bis(aminomethyl)cyclohexane [, ]. These methods often involve isomerization reactions using catalysts like alkali metal compounds and specific additives (XDA) to control the isomeric distribution.
ANone: Techniques like gas chromatography and NMR spectroscopy are commonly employed to determine the cis/trans isomer ratio []. This ratio is critical as it directly influences the compound's reactivity and the final properties of materials derived from it.
ANone: Currently, specific details regarding the environmental impact, degradation pathways, or ecotoxicological effects of 1,4-Bis(aminomethyl)cyclohexane are limited in the provided research.
ANone: Access to specialized equipment such as gas chromatography and NMR spectroscopy is crucial for characterizing and analyzing this compound []. Additionally, databases containing chemical properties, safety information, and relevant publications are invaluable tools for researchers in this field.
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